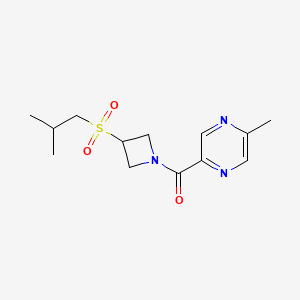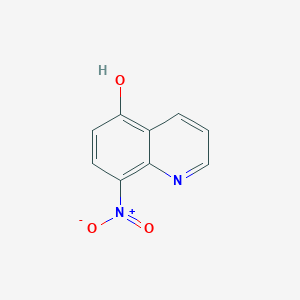
1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide” is a chemical compound with the molecular formula C13H14BrNO and a molecular weight of 280.17 . It is listed under the CAS number 244267-38-7 .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide” consists of 13 carbon atoms, 14 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide” such as its melting point, boiling point, and density are not directly available in the search results .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Corrosion Inhibitor for Carbon Steel: A study by Shalabi et al. (2019) found that a pyridinium bromide mono-cationic surfactant, similar in structure to 1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide, acts as an efficient corrosion inhibitor for carbon steel in acidic solutions. This protection is achieved through the formation of a protective layer on the steel surface (Shalabi et al., 2019).
- Corrosion Inhibitors for Mild Steel: Amro A. Raheem and Mehdi S. Shihab (2022) synthesized new pyridinium bromide derivatives as corrosion inhibitors for mild steel in acidic solutions. These compounds showed high inhibition efficiency, indicating potential applications in corrosion protection (Raheem & Shihab, 2022).
Chemical Synthesis
- Synthon for Functionalized Pyrrolidines: Luca Guideri et al. (2012) found that tetrahydropyridinium bromide can be used as a synthon for creating functionalized pyrrolidines, indicating its utility in organic synthesis (Guideri et al., 2012).
- Preparation of Arylazo-Methoxy-Diphenylmethanes: Gstach and Schantl (1986) reported the use of pyridinium bromide salts in the synthesis of arylazo-methoxy-diphenylmethanes, highlighting its role in chemical synthesis (Gstach & Schantl, 1986).
- Synthesis of Acridizinium Salts: A study by Potikha, Sypchenko, and Kovtunenko (2013) described the preparation of acridizinium salts using compounds structurally similar to 1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide (Potikha et al., 2013).
Photophysical and Electrochemical Applications
- Fluorescent Probes for Iron Detection: Bishnoi and Milton (2017) synthesized novel water-soluble benzimidazolium salts related to pyridinium bromide for detecting iron ions in aqueous media. These compounds exhibit fluorescence quenching, indicating their potential as fluorescent probes (Bishnoi & Milton, 2017).
Other Applications
- Photocatalytic Degradation: Maillard-Dupuy et al. (1994) studied the photocatalytic degradation of pyridine in water, which could provide insights into environmental applications of pyridinium compounds (Maillard-Dupuy et al., 1994).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide interacts with its targets by inhibiting the action of AChE and BuChE . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can result in enhanced cholinergic transmission.
Eigenschaften
IUPAC Name |
(1-benzylpyridin-1-ium-3-yl)methanol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14NO.BrH/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12;/h1-8,10,15H,9,11H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZQEROKDYBYLP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)CO.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2843380.png)

![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2843384.png)
![3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2843387.png)


![7-ethyl-1H-furo[2,3-g]indazole](/img/structure/B2843390.png)


![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2843395.png)
![1,3-Benzodioxol-5-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2843396.png)
![6-[1-(4-Chlorophenoxy)ethyl]-2-hydroxynicotinonitrile](/img/structure/B2843398.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2843401.png)
![4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2843402.png)